6-Chloro-2-(tributylstannyl)pyridine

Catalog No.
S1900558
CAS No.
263698-99-3
M.F
C17H30ClNSn
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-(tributylstannyl)pyridine

CAS Number

263698-99-3

Product Name

6-Chloro-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(6-chloropyridin-2-yl)stannane

Molecular Formula

C17H30ClNSn

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

SRBYIFPGENOZFS-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl

The exact mass of the compound 6-Chloro-2-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-2-(tributylstannyl)pyridine (CAS: 263698-99-3) is a highly versatile, bifunctional organometallic building block primarily utilized in advanced organic synthesis and materials science . Structurally, it features a pyridine ring substituted with a Stille-active tributylstannyl group at the 2-position and an electrophilic chlorine atom at the 6-position. This unique substitution pattern makes it an ideal precursor for the modular synthesis of 2,6-disubstituted pyridines, allowing for sequential, orthogonal cross-coupling reactions. Unlike highly sensitive organolithium or organomagnesium reagents, this stannane exhibits excellent bench stability and tolerance to a wide range of functional groups, making it a highly processable and scalable choice for industrial procurement and complex library generation.

Generic substitution of 6-chloro-2-(tributylstannyl)pyridine with close analogs typically fails due to severe limitations in processability and reaction selectivity. Attempting to use 6-chloro-2-pyridineboronic acid or its esters as a direct Suzuki equivalent introduces the well-documented "2-pyridyl problem," where the boronic acid undergoes rapid protodeboronation under basic coupling conditions, drastically reducing yields [1]. Conversely, substituting with the inexpensive starting material 2,6-dichloropyridine for direct mono-arylation leads to poor regiocontrol, resulting in difficult-to-separate mixtures of mono-coupled, di-coupled, and homocoupled products [2]. Finally, utilizing the simpler 2-(tributylstannyl)pyridine eliminates the critical C6-chloro handle, preventing any subsequent downstream functionalization required for complex unsymmetrical biaryl or terpyridine architectures.

Superior Stability Over Boronic Acid Equivalents in Cross-Coupling

2-Pyridylboronic acids are notoriously unstable in cross-coupling environments, suffering from rapid protodeboronation with half-lives often measured in minutes under basic aqueous conditions[1]. In contrast, 6-chloro-2-(tributylstannyl)pyridine remains completely stable to protodestannylation under standard neutral or mildly basic Stille conditions, routinely delivering coupling yields of 75-95% without the need for complex slow-release ligands or specialized micellar technologies [2].

Evidence DimensionPrecursor half-life and coupling yield under standard conditions
Target Compound Data>95% stability under neutral Stille conditions; 75-95% typical cross-coupling yield.
Comparator Or Baseline6-Chloro-2-pyridineboronic acid (half-life < 1 hour at pH > 7; <30% yield without specialized MIDA/triolborate protection).
Quantified DifferenceThe stannane provides a >3-fold increase in typical isolated yield compared to the unprotected boronic acid equivalent by eliminating the protodeboronation degradation pathway.
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, toluene/dioxane, 80-100 °C).

Procurement of the stable stannane eliminates the need for expensive, specialized ligands and ensures highly reproducible yields in routine industrial cross-coupling workflows.

Absolute Regiocontrol vs. Dihalopyridine Precursors

Direct mono-arylation of 2,6-dichloropyridine is highly challenging, as the initial oxidative addition often lacks sufficient discrimination between the two identical C-Cl bonds, leading to statistical mixtures of mono- and di-arylated products alongside significant homocoupling [1]. By utilizing 6-chloro-2-(tributylstannyl)pyridine, chemists achieve 100% regiocontrol, as the Pd(0) catalyst exclusively undergoes transmetalation at the C2-stannyl position, leaving the C6-chloro group completely unreacted during the initial Stille step [2].

Evidence DimensionMono-arylation selectivity
Target Compound Data100% regioselective mono-coupling at the C2 position.
Comparator Or Baseline2,6-Dichloropyridine (typically yields ~50-70% mono-coupled product with 10-30% di-coupled/homocoupled byproducts).
Quantified DifferenceThe stannane improves regioselectivity from ~70% to 100%, completely eliminating the formation of symmetrical di-arylated impurities.
ConditionsMono-arylation with 1.0 equivalent of coupling partner under standard Pd catalysis.

Absolute regiocontrol eliminates the need for costly and time-consuming chromatographic separations of closely related mono- and di-arylated mixtures during scale-up.

Enabling Sequential Orthogonal Cross-Coupling

The strategic placement of the 6-chloro group on the 2-pyridylstannane core provides an essential secondary electrophilic handle that is absent in the simpler 2-(tributylstannyl)pyridine[1]. After the primary Stille coupling at the C2 position, the retained C6-Cl bond can be seamlessly activated for a secondary, orthogonal cross-coupling reaction—such as a Suzuki-Miyaura coupling or Buchwald-Hartwig amination—typically proceeding in >80% yield to generate complex, unsymmetrical 2,6-disubstituted architectures [2].

Evidence DimensionAvailability of a secondary electrophilic site for iterative synthesis
Target Compound DataRetains a reactive C6-Cl bond post-Stille coupling, enabling secondary functionalization (>80% yield).
Comparator Or Baseline2-(Tributylstannyl)pyridine (terminates the coupling sequence after the first step).
Quantified DifferenceThe 6-chloro derivative allows for a 100% increase in functionalization sites per pyridine core compared to the unsubstituted analog.
ConditionsSequential Pd-catalyzed cross-coupling (e.g., Stille followed by Buchwald-Hartwig amination).

Buyers can procure a single, versatile building block to synthesize a vast library of unsymmetrical 2,6-disubstituted pyridines, streamlining inventory and synthetic route design.

Synthesis of Unsymmetrical Terpyridine Ligands for Advanced Materials

The absolute regiocontrol and orthogonal reactivity of 6-chloro-2-(tributylstannyl)pyridine make it the optimal precursor for constructing unsymmetrical terpyridine and bipyridine ligands used in OLEDs and transition metal catalysis. The initial Stille coupling installs the first aryl/pyridyl group, while the retained C6-chloro handle allows for a subsequent, distinct cross-coupling to complete the unsymmetrical scaffold without forming statistical mixtures [1].

Late-Stage Functionalization in Pharmaceutical Library Generation

In medicinal chemistry, the rapid generation of diverse analogs is critical. By utilizing this stannane, chemists can reliably install the 6-chloro-2-pyridyl moiety onto a core drug scaffold via Stille coupling, completely bypassing the protodeboronation issues of boronic acids. The remaining chloro group then serves as a versatile anchor for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with various amines [2].

Scalable Manufacturing of 2,6-Disubstituted Pyridine Intermediates

For industrial process chemistry, minimizing purification steps is paramount. The use of 6-chloro-2-(tributylstannyl)pyridine ensures 100% regioselectivity during the first C-C bond formation, eliminating the di-coupled byproducts that plague direct 2,6-dichloropyridine functionalization. This high processability translates to higher overall isolated yields and lower process mass intensity (PMI) during the multi-kilogram scale-up of pyridine-containing active pharmaceutical ingredients (APIs) [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-16-2023

Explore Compound Types